11-Deoxocucurbitacin I

Description

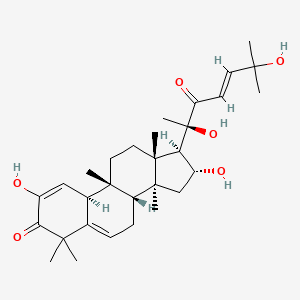

11-Deoxocucurbitacin I is a triterpenoid compound classified under the cucurbitacin family, a group of highly oxidized tetracyclic terpenoids. Structurally, it is characterized by the molecular formula C₃₀H₄₄O₆ and a molecular weight of 499.30665 g/mol . It belongs to the prenol lipid subclass, specifically categorized as a C₃₀ isoprenoid, which underscores its biosynthetic origin from mevalonate pathways .

Properties

CAS No. |

98941-76-5 |

|---|---|

Molecular Formula |

C30H44O6 |

Molecular Weight |

500.7 g/mol |

IUPAC Name |

(8R,9R,10S,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-7,8,10,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H44O6/c1-25(2,35)12-11-22(33)30(8,36)23-20(32)16-29(7)21-10-9-17-18(15-19(31)24(34)26(17,3)4)27(21,5)13-14-28(23,29)6/h9,11-12,15,18,20-21,23,31-32,35-36H,10,13-14,16H2,1-8H3/b12-11+/t18-,20-,21-,23+,27+,28-,29+,30+/m1/s1 |

InChI Key |

PTCAIPUXGKZZBJ-CTYMYLBISA-N |

SMILES |

CC1(C2=CCC3C(C2C=C(C1=O)O)(CCC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@H]([C@@H](C[C@]3([C@@H]1CC=C4[C@H]2C=C(C(=O)C4(C)C)O)C)O)[C@](C)(C(=O)/C=C/C(C)(C)O)O)C |

Canonical SMILES |

CC1(C2=CCC3C(C2C=C(C1=O)O)(CCC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Natural Sources :

- Identified in Physalis angulata (camapu) ethanolic and aqueous extracts, where it is tentatively classified among 43 unique metabolites .

- Detected in Gentianae Macrophyllae Radix (a multi-origin herb) via UPLC-Orbitrap-MS and HPLC-DAD analyses, highlighting its presence in traditional medicinal plants .

Bioactivities :

- Exhibits significant upregulation (fold change = 8.9384) in probiotic-induced bioconversion studies targeting diabetes and obesity, suggesting a role in modulating metabolic pathways .

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Comparison with Cucurbitacins and Triterpenoids

The absence of an oxygen moiety at position 11 distinguishes 11-Deoxocucurbitacin I from other cucurbitacins (e.g., cucurbitacin B or E). This structural modification may influence solubility, receptor binding, and metabolic stability.

Table 1: Structural and Analytical Comparison

Key Observations :

Functional Comparison in Bioactivity

Table 2: Bioactivity Profiles

Key Observations :

Natural Abundance and Extraction Efficiency

Table 3: Occurrence in Plant Extracts

Key Observations :

- Co-occurrence with synapic acid I (an antioxidant) and myristicin (a psychoactive compound) in Physalis angulata suggests synergistic or additive bioactivities .

- In Gentianae Macrophyllae Radix, 11-Deoxocucurbitacin I is extracted alongside flavonoids (e.g., apigenin), which may enhance its stability or bioavailability .

Q & A

Q. How should researchers document experimental protocols for reproducibility?

- Methodological Answer : Adhere to the ARRIVE guidelines for in vivo studies or MIAME standards for omics data. Include raw data (e.g., chromatograms, gel images) in supplementary materials, and describe statistical methods (e.g., ANOVA models, p-value thresholds). Use electronic lab notebooks (ELNs) for real-time data logging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.